1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C22H27BrN2O2S and its molecular weight is 463.43. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Chemical Properties
Imidazo[2,1-b][1,3]thiazole derivatives, including imidazolium bromides, are frequently explored for their unique chemical properties and potential applications in medicinal chemistry. The synthesis of these compounds often involves complex reactions that may include the use of bromide ions as part of the molecular structure. Such synthetic routes are essential for developing new chemical entities with potential biological activity (Doughty & Risinger, 1987).
Biological Activities and Therapeutic Potentials
Several imidazole and thiazole derivatives have been investigated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. For instance, research on imidazo[4,5f][1,10]phenanthroline derivatives has demonstrated potential inhibitory effects on c-myc gene expression via the NF-κB pathway in A549 cells, suggesting a possible avenue for cancer therapy (Sun et al., 2012).
Analytical and Spectroscopic Characterization
The characterization of imidazole derivatives, including their spectroscopic properties and reactivity, is critical for understanding their potential applications. Studies involving detailed spectroscopic characterization and computational study have provided insights into the reactivity of imidazole derivatives, paving the way for their application in various scientific fields (Hossain et al., 2018).
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O2S.BrH/c1-4-26-19-11-9-18(10-12-19)22(25)15-23(21-24(22)13-6-14-27-21)20-8-5-7-16(2)17(20)3;/h5,7-12,25H,4,6,13-15H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDCUTVYZFWMII-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC(=C4C)C)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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